Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-
CAS No.: 821777-20-2
Cat. No.: VC16794049
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821777-20-2 |
|---|---|
| Molecular Formula | C11H11F3N2O |
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | 4-(3-hydroxypropylamino)-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C11H11F3N2O/c12-11(13,14)10-6-9(16-4-1-5-17)3-2-8(10)7-15/h2-3,6,16-17H,1,4-5H2 |
| Standard InChI Key | TWOYKCIRMLLBDY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NCCCO)C(F)(F)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at the para position with a cyano group () and at the ortho position with a trifluoromethyl group (). The meta position hosts a 3-hydroxypropylamino moiety (), which introduces both hydrophilic and hydrogen-bonding functionalities. This combination enhances its solubility in polar solvents compared to unsubstituted benzonitrile, while the group increases metabolic stability—a trait critical for pharmacokinetics.
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (K) | Key Substituents |
|---|---|---|---|
| Benzonitrile | 103.12 | 260 | −C≡N |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 186.14 | N/A | −NH₂, −CF₃ |
| Target Compound | 244.21 | N/A | −NH(CH₂)₃OH, −CF₃, −C≡N |
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically begins with 2-trifluoromethyl-4-nitrobenzonitrile, which undergoes catalytic hydrogenation to yield the 4-amino intermediate. Subsequent alkylation with 3-bromo-1-propanol introduces the hydroxypropyl group. Key challenges include controlling regioselectivity during nitration and minimizing side reactions from the electron-withdrawing −CF₃ group, which deactivates the ring toward electrophilic substitution.
Optimization Strategies
Yield improvements (reported up to 68% in pilot studies) rely on anhydrous conditions to prevent hydrolysis of the nitrile group. Catalysts such as palladium on carbon facilitate efficient hydrogenation, while temperature control (<50°C) avoids decomposition of heat-sensitive intermediates. Purification via column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%), critical for pharmacological applications.
Comparative Analysis with Structural Analogs
4-Amino-2-(Trifluoromethyl)Benzonitrile
This analog lacks the hydroxypropyl group, resulting in lower solubility (logP = 2.1 vs. 1.4 for the target compound). Its primary use as an antiandrogen intermediate underscores the critical role of hydrophilic substituents in improving bioavailability.
2-Hydroxy-5-(Trifluoromethyl)Benzonitrile
With a phenolic −OH group (pKa ≈ 8.2), this derivative exhibits pH-dependent solubility, unlike the target compound’s alcohol moiety. Its application in agrochemicals highlights the versatility of trifluoromethylbenzonitriles across industries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume